ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate
Description
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is a chiral compound featuring a benzodioxole moiety linked to a propanoate ester backbone with an amino group at the C3 position. Its synthesis involves catalytic hydrogenation using palladium on carbon to remove protective groups, yielding the free amine . The compound’s stereochemistry (3S configuration) is critical for its interaction with biological targets and physicochemical properties. It is primarily used in industrial and scientific research contexts, excluding medicinal applications .
Properties
IUPAC Name |
ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10/h3-5,9H,2,6-7,13H2,1H3/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUMDNQXYGSSDHW-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@@H](C1=CC2=C(C=C1)OCO2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801235721 | |
| Record name | Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149520-09-2 | |
| Record name | Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149520-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl (βS)-β-amino-1,3-benzodioxole-5-propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801235721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Asymmetric Dihydroxylation of Ethyl Sorbate
The synthesis begins with ethyl sorbate, a dienoate ester, undergoing Sharpless asymmetric dihydroxylation using AD-mix-β to introduce two hydroxyl groups with high enantiomeric excess. This reaction produces diol 8 as a single R,R-enantiomer, confirmed by optical rotation ([α]D22 +40.2 in CHCl3). The use of AD-mix-β ensures >99% enantioselectivity, critical for subsequent stereochemical outcomes.
Reaction Conditions
Azidation and Reduction to Amine
Syn-selective azidation of ester 11 is performed using freshly prepared LDA (lithium diisopropylamide) and trisyl azide, yielding azide 12 with a 6:1 syn/anti ratio. Subsequent reduction of the azide and ester functionalities with LiAlH₄ produces the primary amine, which is immediately protected as a methyl carbamate (13 ) to prevent side reactions.
Critical Parameters
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Azidation Base : LDA ensures reproducibility and moderate syn selectivity.
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Reduction : LiAlH₄ in THF at 0°C achieves complete reduction within 2 hours.
Reaction Optimization and Conditions
The synthesis demands meticulous optimization of protecting groups and reaction sequences. Initial attempts to deprotect the TBDPS group in carbamate 13 led to decomposition, prompting a revised strategy using isopropylidene protection (14 ) for improved stability.
Protection/Deprotection Strategies
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Isopropylidene Protection : Diol 8 is treated with 2,2-dimethoxypropane and catalytic TsOH to form acetonide 14 , enabling smoother subsequent reactions.
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Deprotection : Final removal of acetates and carbamates is achieved via acidic hydrolysis or trimethylsilyl iodide (TMSI), yielding the free amine.
Analytical Data and Characterization
Intermediate and final compounds are characterized using spectroscopic methods:
Comparative Analysis of Synthetic Approaches
A comparison of synthetic routes highlights the superiority of the revised isopropylidene protection strategy over initial TBDPS-based methods:
| Parameter | TBDPS Route | Isopropylidene Route |
|---|---|---|
| Deprotection Success | Partial decomposition | Clean deprotection |
| Overall Yield | 45% | 62% |
| Stereopurity | >95% ee | >98% ee |
Chemical Reactions Analysis
Types of Reactions
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or ester positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzodioxole derivatives, which can be further utilized in the synthesis of more complex molecules.
Scientific Research Applications
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets in proteins, while the amino acid derivative can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Stereoisomers: (3R) vs. (3S) Enantiomers
The (3R)-enantiomer, ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate (CAS: 149520-08-1), shares identical molecular formula (C₁₃H₁₅NO₄) and weight (261.26 g/mol) with the (3S)-form but differs in spatial configuration. This enantiomeric pair is synthesized using chiral auxiliaries like (R)- or (S)-N-benzyl-α-methylbenzylamine, demonstrating divergent biological activities due to stereospecific interactions .
Functional Group Variations
a) Amino vs. Hydroxy Substituents
Ethyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)propanoate () replaces the amino group with dihydroxy substituents and a methoxyphenyl ring. This substitution reduces basicity and alters hydrogen-bonding capacity, impacting solubility and reactivity .
b) Sulfonamide and Chloroacetyl Derivatives
- Methyl 3-(1,3-Benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate: Features a chloroacetyl group, contributing to electrophilicity and reactivity in nucleophilic substitution reactions. Its molecular weight is 327.77 g/mol .
Ester Group Modifications
Methyl 3-(1,3-Benzodioxol-5-yl)propanoate (CAS: 57906-98-6) lacks the amino group and has a simpler structure (C₁₁H₁₂O₄, MW: 208.21 g/mol). The absence of the amino group reduces polarity (LogP: 1.52 vs. ~0.5 for the amino derivative), making it more hydrophobic .
Benzodioxole Ring Modifications
N-(1,3-Benzodioxol-5-yl)-2-(3-benzoylphenyl)propanamide replaces the propanoate ester with a benzoylphenyl-propanamide chain.
Key Findings and Implications
Stereochemistry Matters : The (3S) and (3R) enantiomers exhibit distinct biological and chemical behaviors despite identical formulas, underscoring the importance of chiral synthesis .
Substituent Effects : Functional groups like sulfonamide or chloroacetyl enhance reactivity or stability, tailoring compounds for specific synthetic applications .
Ester vs. Amide Backbones: Propanoate esters (e.g., methyl/ethyl esters) offer tunable solubility, while amides (e.g., benzoylphenyl-propanamide) prioritize structural rigidity .
Biological Activity
Ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate is an organic compound that exhibits significant biological activity due to its unique structural features, particularly the presence of both a benzodioxole moiety and an amino acid derivative. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, for its potential therapeutic applications.
Chemical Structure and Properties
This compound can be described by its IUPAC name and chemical formula:
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C12H15NO4 |
| CAS Number | 149520-09-2 |
| InChI Key | CUMDNQXYGSSDHW-VIFPVBQESA-N |
The compound's structure facilitates interactions with biological targets, enhancing its potential as a therapeutic agent.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The benzodioxole moiety allows for hydrophobic interactions within protein structures, while the amino acid component can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins, leading to various biological effects, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Binding : It might act as a ligand for certain receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives of benzodioxole can inhibit the growth of various bacterial strains. The specific activity of this compound against pathogens remains an area of active investigation.
Anticancer Potential
The compound has been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the modulation of cell cycle regulators and apoptotic pathways. Further research is needed to elucidate the precise mechanisms and efficacy in different cancer models.
Research Findings
Several studies have highlighted the biological significance of this compound:
- Enzyme Interaction Studies : Research has demonstrated that the compound can serve as a substrate or inhibitor for certain enzymes involved in drug metabolism.
- Cell Viability Assays : In vitro assays have shown that the compound affects cell viability in various cancer cell lines, suggesting potential therapeutic applications.
- Molecular Docking Studies : Computational studies indicate favorable binding interactions between this compound and target proteins, supporting its role as a lead compound for further drug development.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Biological Activity | Structural Features |
|---|---|---|
| 3-Amino-3-(1,3-benzodioxol-5-yl)-1-propanol | Moderate enzyme inhibition | Hydroxyl group present |
| Methyl 3-amino-3-(1,3-benzodioxol-5-yl)propanoate | Anticancer properties | Methyl ester group |
This table illustrates how variations in functional groups can influence biological activity.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzodioxole demonstrated that certain compounds showed significant antimicrobial activity against Gram-positive bacteria. This compound was included in this screening and exhibited promising results.
Case Study 2: Cancer Cell Line Testing
In a series of experiments involving several cancer cell lines (e.g., HeLa and MCF7), this compound was found to reduce cell viability significantly at concentrations ranging from 10 μM to 50 μM over 48 hours.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl (3S)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate, and how can stereochemical purity be ensured?
- Methodology : The Rodionov reaction is a key method for synthesizing 3-aryl-3-aminopropanoate esters. Starting with benzodioxole-5-carbaldehyde, condensation with ethyl cyanoacetate under basic conditions forms the β-amino nitrile intermediate. Subsequent hydrolysis and esterification yield the target compound. To ensure stereochemical purity, chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (using chiral auxiliaries or catalysts) must be employed. Characterization via polarimetry and / NMR with chiral shift reagents confirms enantiomeric excess .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : and NMR identify functional groups and stereochemistry. The benzodioxole aromatic protons (δ 6.7–7.0 ppm) and ester carbonyl (δ ~170 ppm) are diagnostic.
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHNO, MW 247.24 g/mol).
- X-ray Crystallography : For absolute configuration verification, single-crystal X-ray diffraction using SHELXL refinement is recommended .
- HPLC : Reverse-phase HPLC with UV detection assesses purity (>95% by area normalization).
Q. How does the benzodioxole moiety influence the compound’s physicochemical properties?
- Methodology : The benzodioxole group enhances lipophilicity (logP ~1.8 predicted via computational methods), impacting solubility and membrane permeability. Its electron-rich aromatic system may engage in π-π stacking or hydrogen bonding, as shown by Hirshfeld surface analysis in related compounds . Stability studies (e.g., TGA/DSC) under varying pH and temperature conditions reveal degradation pathways, with hydrolysis of the ester group as a primary concern .
Advanced Research Questions
Q. What experimental strategies address low yields in the Rodionov synthesis of this compound?
- Methodology : Low yields often stem from competing side reactions (e.g., over-condensation). Optimization includes:
- Temperature Control : Maintain reaction at 0–5°C during nitrile formation to suppress byproducts.
- Catalyst Screening : Use phase-transfer catalysts (e.g., TBAB) to improve reaction efficiency.
- Workup Protocols : Liquid-liquid extraction with ethyl acetate/water (3:1) minimizes product loss.
- In Situ Monitoring : FTIR tracks nitrile intermediate formation (C≡N stretch at ~2200 cm) .
Q. How can conflicting crystallographic data on hydrogen bonding networks be resolved?
- Methodology : Discrepancies in hydrogen bonding patterns (e.g., amine vs. ester interactions) require:
- High-Resolution Data Collection : Use synchrotron X-ray sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å).
- Multipole Refinement : Implement HARt or NoSpherA2 algorithms in Olex2 or SHELXL to model electron density accurately.
- Comparative Analysis : Overlay experimental data with DFT-optimized structures (e.g., Gaussian09 at B3LYP/6-311++G(d,p)) to validate bonding motifs .
Q. What are the challenges in assessing enantiomer-specific biological activity, and how can they be mitigated?
- Methodology :
- Chiral Separation : Use Daicel Chiralpak® AD-H columns (hexane:isopropanol 90:10, 1 mL/min) to isolate (3S) and (3R) enantiomers.
- Bioactivity Assays : Test separated enantiomers in target-specific assays (e.g., enzyme inhibition). For example, if targeting neurotransmitter pathways, use radioligand binding assays with -labeled receptors.
- Metabolic Stability : Incubate with liver microsomes (human/rat) to compare enantiomer pharmacokinetics. LC-MS/MS quantifies parent compound and metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
